![molecular formula C25H35NO3 B11040015 2-[4-(3-Methylbutoxy)phenyl]-4-(morpholin-4-yl)-3-phenylbutan-2-ol](/img/structure/B11040015.png)
2-[4-(3-Methylbutoxy)phenyl]-4-(morpholin-4-yl)-3-phenylbutan-2-ol
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Overview
Description
2-[4-(3-Methylbutoxy)phenyl]-4-(morpholin-4-yl)-3-phenylbutan-2-ol is a complex organic compound known for its diverse applications in scientific research. This compound features a unique structure that includes a phenyl group, a morpholine ring, and a butanol backbone, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-Methylbutoxy)phenyl]-4-(morpholin-4-yl)-3-phenylbutan-2-ol typically involves multiple steps:
Formation of the Phenylbutanol Backbone: The initial step involves the formation of the phenylbutanol backbone through a Grignard reaction. This reaction uses phenylmagnesium bromide and a suitable carbonyl compound to form the desired alcohol.
Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction. This step often involves the use of morpholine and a halogenated intermediate.
Attachment of the 3-Methylbutoxy Group: The final step involves the etherification of the phenyl group with 3-methylbutanol under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-Methylbutoxy)phenyl]-4-(morpholin-4-yl)-3-phenylbutan-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated intermediates and nucleophiles like morpholine or alkoxides.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(3-Methylbutoxy)phenyl]-4-(morpholin-4-yl)-3-phenylbutan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[4-(3-Methylbutoxy)phenyl]-4-(morpholin-4-yl)-3-phenylbutan-2-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-(4-Butoxyphenyl)-1-(morpholin-4-yl)-2-phenylalkan-3-ol: Similar structure but with a butoxy group instead of a 3-methylbutoxy group.
2-(Dimethylamino)-2-(4-methylbenzyl)-1-[4-(4-morpholinyl)phenyl]-1-butanone: Contains a dimethylamino group and a different backbone structure.
Uniqueness
2-[4-(3-Methylbutoxy)phenyl]-4-(morpholin-4-yl)-3-phenylbutan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C25H35NO3 |
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Molecular Weight |
397.5 g/mol |
IUPAC Name |
2-[4-(3-methylbutoxy)phenyl]-4-morpholin-4-yl-3-phenylbutan-2-ol |
InChI |
InChI=1S/C25H35NO3/c1-20(2)13-16-29-23-11-9-22(10-12-23)25(3,27)24(21-7-5-4-6-8-21)19-26-14-17-28-18-15-26/h4-12,20,24,27H,13-19H2,1-3H3 |
InChI Key |
NKFRRNHHDDWFNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(C)(C(CN2CCOCC2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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